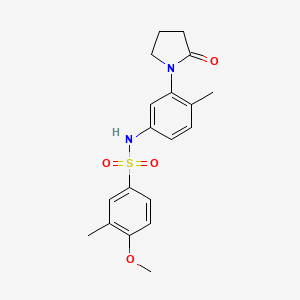

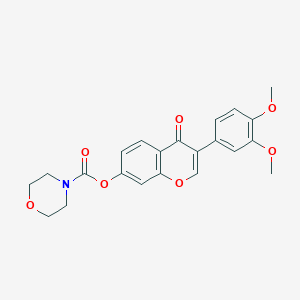

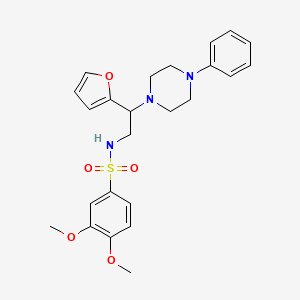

![molecular formula C10H10BrNO3S B2685903 1-[(5-Bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid CAS No. 1342126-79-7](/img/structure/B2685903.png)

1-[(5-Bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(5-Bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid, also known as BCPCCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclopropane derivative that contains a thiophene ring and a carbamoyl group.

Aplicaciones Científicas De Investigación

Synthesis of Cyclopropane Derivatives

Research has shown that cyclopropane derivatives, such as those synthesized from cyclopropanecarboxylic acid or related structures, have significant biological activities. For instance, N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas exhibit notable herbicidal and fungicidal activities, highlighting the potential of cyclopropane derivatives in agricultural applications (L. Tian, Jie Song, Jing Wang, Bin Liu, 2009).

Bioactivity and Enzyme Inhibition

Bromophenol derivatives with a cyclopropyl moiety have been evaluated for their inhibitory effects on cytosolic carbonic anhydrase I and II isoforms, as well as acetylcholinesterase enzymes. These compounds are effective inhibitors and offer a promising approach for treating diseases like Alzheimer's and Parkinson's (M. Boztaş, P. Taslimi, Mirali A Yavari, I. Gulcin, E. Şahin, A. Menzek, 2019). Furthermore, research into the synthesis of potential inhibitors of ethylene biosynthesis underscores the versatility of cyclopropane derivatives in plant science and ethylene regulation (L. Wick, C. Tamm, T. Boller, 1995).

Chemical Synthesis and Mechanistic Insights

The chemical synthesis of cyclopropane derivatives offers valuable insights into reaction mechanisms and the creation of complex molecules. For example, studies on the electroreduction of bromocyclopropanes have revealed interactions between alkyl bromides and nitrogen cations, contributing to our understanding of asymmetric electrochemical synthesis (R. Hazard, S. Jaouannet, A. Tallec, 1982). Additionally, the exploration of methylenecyclopropanes (MCPs) in Lewis or Brønsted acid-mediated reactions has demonstrated the rapid generation of molecular complexity, highlighting MCPs' role as versatile building blocks in organic synthesis (M. Shi, Jianmei Lu, Yin Wei, Lixiong Shao, 2012).

Propiedades

IUPAC Name |

1-[(5-bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3S/c11-7-2-1-6(16-7)5-12-8(13)10(3-4-10)9(14)15/h1-2H,3-5H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPGHPVJPJVYFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NCC2=CC=C(S2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

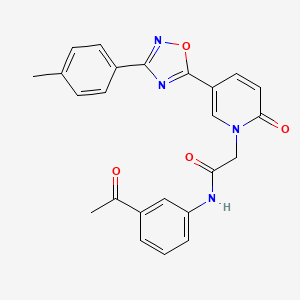

![N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2685820.png)

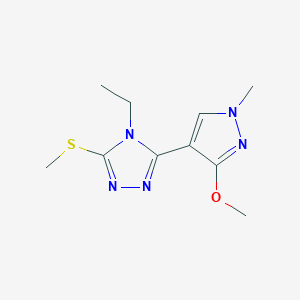

![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2685833.png)

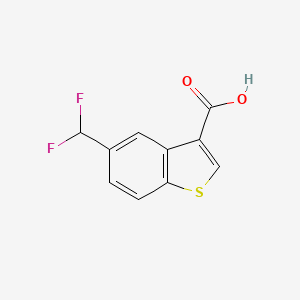

![N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2685843.png)